molecular formula C19H21BrN2O2 B2495872 2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide CAS No. 302805-61-4

2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide

Cat. No.: B2495872
CAS No.: 302805-61-4
M. Wt: 389.293
InChI Key: LHENQYNNWDPURR-UHFFFAOYSA-N
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Description

2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide is an organic compound with a complex structure that includes a bromophenoxy group and a piperidinylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of 3-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Synthesis of 3-bromophenoxyacetic acid: This involves the reaction of 3-bromophenol with chloroacetic acid under basic conditions.

    Formation of the amide: The final step involves the reaction of 3-bromophenoxyacetic acid with 4-(piperidin-1-yl)aniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidinyl group.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the piperidinyl group can form hydrogen bonds with amino acid residues. These interactions can lead to inhibition or activation of specific enzymes or receptors, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide
  • 2-(3-chlorophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide
  • 2-(3-bromophenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide

Uniqueness

2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide is unique due to the specific positioning of the bromine atom and the piperidinyl group, which can lead to distinct interactions with molecular targets compared to similar compounds

Properties

IUPAC Name

2-(3-bromophenoxy)-N-(4-piperidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2/c20-15-5-4-6-18(13-15)24-14-19(23)21-16-7-9-17(10-8-16)22-11-2-1-3-12-22/h4-10,13H,1-3,11-12,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHENQYNNWDPURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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